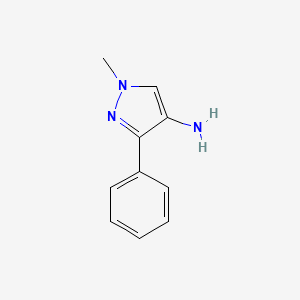

1-methyl-3-phenyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

1-Methyl-3-phenyl-1H-pyrazol-4-amine (C₁₀H₁₁N₃, molecular weight: 173.21 g/mol) is a pyrazole derivative characterized by a phenyl group at position 3, a methyl group at position 1, and an amine substituent at position 2. Its structure enables diverse applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors and bioactive intermediates . The compound has been referenced in 55 patents, underscoring its utility in drug discovery and optimization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent methylation . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is often catalyzed by transition metals or conducted under microwave irradiation to enhance reaction efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms is also explored to improve scalability and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides, Friedel-Crafts catalysts.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles with functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 1-methyl-3-phenyl-1H-pyrazol-4-amine exhibit significant antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that specific modifications to the pyrazole ring enhance cytotoxicity against cancer cell lines, including breast and lung cancer cells. The compound's mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. A study highlighted its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against conditions such as Alzheimer's disease.

Agrochemicals

Pesticide Development

this compound has been explored as a lead compound for developing new pesticides. Its structural features allow for the design of molecules that target specific pests while minimizing environmental impact. Field trials have indicated that formulations based on this compound can effectively control pest populations with reduced toxicity to non-target organisms.

Herbicide Formulations

Additionally, research has investigated its application in herbicide formulations. Studies have shown that compounds derived from this compound can inhibit key enzymes involved in plant growth, leading to effective weed management strategies.

Material Science

Polymer Chemistry

In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications, including aerospace and automotive industries.

Nanocomposite Materials

Recent advancements have also seen the integration of this compound into nanocomposite materials. These composites exhibit improved electrical conductivity and thermal stability, making them ideal for electronic applications.

Table 1: Antitumor Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast) | 10 | Apoptosis induction |

| 1-Methyl-3-(p-tolyl)-1H-pyrazol-4-amine | A549 (Lung) | 15 | Cell cycle arrest |

Table 2: Agrochemical Efficacy

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | 200 | 85 |

| 1-Methyl-3-(o-tolyl)-1H-pyrazol-4-amine | Weeds | 150 | 90 |

Wirkmechanismus

The mechanism of action of 1-methyl-3-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease progression . The compound’s structure allows it to fit into active sites of enzymes, forming stable complexes that inhibit enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-4-amine derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 1, 3, and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives

Key Findings:

Aromatic heterocycles (e.g., pyrimidin-5-yl at position 1) improve thermal stability and binding affinity to kinase domains . Lipophilic substituents (e.g., cyclopropyl in N-cyclopropyl derivatives) enhance membrane permeability, critical for CNS-targeting drugs .

Trifluoromethyl phenoxy moieties improve resistance to cytochrome P450-mediated degradation, a key factor in drug half-life optimization .

Synthetic Challenges :

- Derivatives with bulky substituents (e.g., pyridin-3-yl) require optimized coupling conditions (e.g., cesium carbonate in DMSO) to achieve moderate yields (~17–82%) .

Biologische Aktivität

1-Methyl-3-phenyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure, characterized by the presence of both a methyl and a phenyl group, contributes to its reactivity and biological efficacy. This article explores the biological activity of this compound, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an enzyme inhibitor by binding to active sites, which prevents substrate interaction and subsequent catalytic activity. Additionally, it may influence cellular signaling pathways through receptor interactions, thereby modulating cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Antifungal Activity

Similar to its antibacterial effects, this pyrazole derivative has shown antifungal activity against several fungal pathogens. The compound interferes with fungal cell membrane integrity and inhibits ergosterol biosynthesis, which is crucial for fungal cell viability.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Notably, it has been investigated as a lead compound in drug discovery targeting specific cancer types .

Case Studies

A study conducted on the compound's effects on human cancer cell lines demonstrated that at concentrations ranging from 10 to 50 µM, there was a significant reduction in cell viability, indicating potent anticancer activity. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .

Another investigation focused on the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings underscore its potential as an antimicrobial agent in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. It is primarily metabolized in the liver through oxidation and conjugation pathways, which may influence its therapeutic efficacy and safety profile .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole | Lacks phenyl group | Different reactivity; lower efficacy |

| 1-Phenyl-3-methyl-1H-pyrazol-5-ol | Hydroxyl group at different position | Alters chemical properties |

| 1-Methyl-3-phenyl-1H-pyrazol-4-am | Unique methyl and phenyl substitution | Enhanced reactivity; broad biological activity |

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 1-methyl-3-phenyl-1H-pyrazol-4-amine?

The compound is typically synthesized via cyclization reactions. For example, copper-catalyzed coupling of 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yields derivatives, followed by extraction and chromatographic purification . Alternative routes include cyclization of hydrazides using POCl3 at elevated temperatures (120°C) to form pyrazole cores .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To identify proton and carbon environments (e.g., δ 2.29 ppm for methyl groups in pyrazole derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation (e.g., m/z 215 [M+H]<sup>+</sup>) .

- X-ray crystallography : Resolves crystal packing and bond lengths (mean C–C = 0.002 Å, R factor = 0.031) .

Q. What standard assays evaluate the antimicrobial activity of pyrazole derivatives?

In vitro antibacterial activity is assessed via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Modifications like halogen or methoxy substituents are tested to enhance potency .

Advanced Research Questions

Q. How can reaction kinetics improve synthesis optimization?

Mechanistic studies using HPLC monitoring (e.g., ethanol/hexane gradients) identify intermediates and optimize reaction time/temperature. For example, refluxing with morpholine and formaldehyde for 10 hours enhances yield in multi-step syntheses . Copper(I) bromide catalysts can accelerate coupling reactions but require careful control to avoid byproducts .

Q. What challenges arise in crystallographic analysis of pyrazole derivatives?

Common issues include crystal twinning and low diffraction quality. Solutions involve:

- Using SHELX programs for high-resolution refinement (e.g., SHELXL for small molecules, SHELXE for experimental phasing) .

- Data collection at low temperatures (173 K) to reduce thermal motion artifacts .

Q. How do structural modifications influence biological activity in SAR studies?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial activity by increasing membrane permeability .

- Methoxy groups improve σ1 receptor antagonism, as shown in binding assays (IC50 < 100 nM) .

- Pyridinyl substituents modulate antitubulin activity in cancer cell lines (e.g., IC50 = 0.5 µM in MDA-MB-231) .

Q. What advanced chromatographic methods ensure purity in analytical workflows?

- Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve regioisomers .

- Chiral chromatography : For enantiopure derivatives, employing amylose-based columns and hexane/isopropanol mobile phases .

Q. How should researchers address contradictory biological data across studies?

Discrepancies in IC50 values often stem from:

- Assay variability : Standardize protocols (e.g., incubation time, cell density) .

- Compound stability : Test degradation under storage conditions (e.g., light, humidity) using stability-indicating assays .

- Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to clarify activity trends .

Q. Methodological Tables

Eigenschaften

IUPAC Name |

1-methyl-3-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXLUFKVRBKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-38-5 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.